Electrical Resistivity Optimization in Graphene/Epoxy Composites Using 1H-Imidazole-1-propanenitrile,2-ethyl-4-methyl-
The compound 2-ethyl-4-methyl-1H-imidazole-1-propanenitrile (EMIP) was directly evaluated as an accelerant in an anhydride-cured epoxy/graphene composite. At a concentration of 0.5 wt% relative to the epoxy resin, EMIP enabled the formulation to achieve a low electrical resistivity of 11.68 Ω·cm and a thermal conductivity of 1.7 W/m·K [1]. This performance establishes a quantifiable baseline for electrical property enhancement in conductive composites when using EMIP.
| Evidence Dimension | Electrical resistivity of cured composite |
|---|---|
| Target Compound Data | 11.68 Ω·cm |
| Comparator Or Baseline | N/A (Baseline formulation performance) |
| Quantified Difference | N/A |
| Conditions | Epoxy resin with hexahydrophthalic anhydride (HHPA) curing agent at a 1:0.85 weight ratio, 0.5 wt% EMIP accelerant, 13 wt% graphene powder, cured isothermally. |
Why This Matters
This low resistivity value is critical for applications requiring conductive or static-dissipative properties, making EMIP a key enabler for achieving specific electrical performance in advanced composites.
- [1] Chiang, T. H., Liu, C. Y., & Lin, Y. C. (2015). The effect of an anhydride curing agent, an accelerant, and non-ionic surfactants on the electrical resistivity of graphene/epoxy composites. Journal of Applied Polymer Science, 132(20), 41975. View Source
